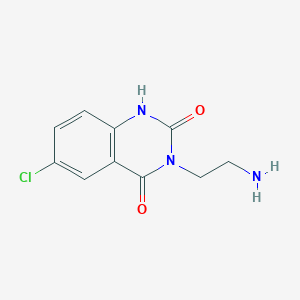

3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

3-(2-aminoethyl)-6-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUMIGBQTRDCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)N(C(=O)N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems for monitoring reaction conditions and ensuring consistent product quality is common in large-scale production.

化学反応の分析

Types of Reactions: 3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like ammonia (NH3) or amines can replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, alkaline conditions.

Reduction: LiAlH4, NaBH4, anhydrous ether.

Substitution: NH3, amines, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Quinazoline-2,4-dione derivatives with additional oxygen functionalities.

Reduction: Reduced quinazoline derivatives with altered functional groups.

Substitution: Substituted quinazoline derivatives with different substituents at the chloro position.

科学的研究の応用

Biological Activities

Research indicates that quinazoline derivatives, including 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione, exhibit various biological activities:

- Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. This compound may induce apoptosis in cancer cells through such mechanisms .

- Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent. Its structural similarities to other biologically active compounds suggest it may interact with microbial targets effectively .

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for developing new anticancer and antimicrobial agents. Its ability to inhibit specific enzymes makes it valuable in drug design .

- Biological Studies : Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies assess its potential as an enzyme inhibitor or receptor ligand.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of quinazoline can effectively inhibit cancer cell proliferation by targeting tyrosine kinases. The introduction of the aminoethyl group in compounds similar to 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione was shown to enhance selectivity and potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Research into quinazoline derivatives highlighted their potential against various bacterial strains. Compounds structurally related to 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione exhibited significant antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis .

作用機序

The mechanism by which 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to modulation of their activity.

Pathways: It can affect signaling pathways related to cell proliferation, apoptosis, and immune response.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The 6-chloro and 3-substituents define key differences among quinazoline-dione derivatives. Below is a comparative analysis:

Table 1: Key Properties of Quinazoline-Dione Derivatives

*Estimated based on parent compound (C8H5ClN2O2) + C2H6N.

Key Observations :

- Solubility: The 2-aminoethyl group in the target compound likely enhances water solubility compared to lipophilic substituents like butyl () or phenyl ().

- Reactivity: The aminoethyl group offers nucleophilic sites for further functionalization, contrasting with the azido group in , which enables click chemistry.

- Thermal Stability: The azido derivative decomposes at 228–232°C, whereas amino groups may lower thermal stability due to hydrogen bonding.

Herbicidal and Pesticidal Activity

- Trifluoromethyl Derivatives : Compounds like 3-(4-fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione exhibit >98% herbicidal inhibition at 100 µg/mL, highlighting the impact of electron-withdrawing groups (e.g., -CF3) .

- Triazole Derivatives: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline-diones (e.g., 3Aa in ) show structural complexity but lack direct herbicidal data. Their activity may depend on heterocyclic interactions.

- SAR Insights: Substitutions at the 3-position (e.g., dichlorophenyl, hydroxymethyl) in quinazoline-diones correlate with enhanced herbicidal activity . The aminoethyl group in the target compound may mimic these interactions via hydrogen bonding.

Antimicrobial and Pharmacological Potential

- Glycosylated Derivatives: N-Glycopyranosylamines of 3-aminoquinazoline-diones () demonstrate modified bioavailability, suggesting that the aminoethyl group could facilitate similar pharmacokinetic optimization.

生物活性

3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C8H10ClN3O2

- Molecular Weight : 201.64 g/mol

- CAS Number : 1640-60-4

The biological activity of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione can be attributed to several mechanisms:

- Metal Ion Chelation : Similar compounds have demonstrated the ability to chelate metal ions, which can inhibit viral replication. This mechanism is particularly relevant in the context of antiviral activity against hepatitis C virus (HCV) .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its antiproliferative effects .

- Modulation of Signaling Pathways : Research indicates that quinazoline derivatives can affect various signaling pathways, potentially leading to apoptosis in cancer cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione and its derivatives. For instance:

- Compounds with similar structures have shown effective inhibition of HCV NS5B polymerase with EC50 values less than 10 µM, indicating potent antiviral activity .

Anticancer Properties

The compound has exhibited promising anticancer properties:

- In vitro studies suggest that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Effects

There is emerging evidence that quinazoline derivatives possess antimicrobial properties:

- Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

Study on Antiviral Efficacy

A study focused on synthesizing derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione found that certain modifications significantly enhanced antiviral activity against HCV. The most potent derivative had an EC50 value of 6.4 µM, demonstrating superior efficacy compared to ribavirin .

| Compound | EC50 (µM) | Cytotoxic Concentration (CC50) | Therapeutic Index (TI) |

|---|---|---|---|

| Ribavirin | 20 | 46 | 2.3 |

| Derivative A | 6.4 | 11 | 1.7 |

| Derivative B | <10 | Not specified | Not specified |

Study on Anticancer Activity

Another research project investigated the anticancer effects of various quinazoline derivatives. The study revealed that treatment with these compounds led to a significant reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Q & A

Q. What are the standard synthetic routes for 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of anthranilic acid derivatives followed by functionalization. Key steps include:

Cyclization : Reacting 6-chloroquinazoline-2,4(1H,3H)-dione with 2-chloroethylamine under alkaline conditions to introduce the aminoethyl group.

Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization (ethanol/water) is used to isolate intermediates .

Characterization :

Q. How is spectroscopic analysis (NMR, MS) applied to confirm the structure of this compound?

Methodological Answer:

- NMR : Assignments rely on coupling patterns (e.g., doublets for aromatic protons) and integration. For example, the 6-chloro substituent deshields adjacent protons, producing distinct splitting .

- 2D NMR : COSY and HMBC resolve ambiguities, such as correlating NH protons with the ethyl chain (δ 3.1–3.5 ppm) .

- MS : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNO) with <2 ppm error .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of the quinazoline-dione core be addressed?

Methodological Answer: Regioselectivity depends on electronic and steric factors. For example:

- Electrophilic Substitution : Chlorosulfonic acid reacts preferentially at the 8-position over the 7-position in 6-bromoquinazoline derivatives due to electron-withdrawing effects from the 6-substituent .

- Nucleophilic Attack : Aminoethyl groups favor the 3-position due to hydrogen bonding with carbonyl oxygens, as shown in analogous compounds .

- Control Strategies :

Table 1 : Example Reaction Conditions and Outcomes

| Reactant | Reagent/Conditions | Product Regiochemistry | Reference |

|---|---|---|---|

| 6-Bromoquinazoline-dione | ClSOH, 0°C, 2 hr | 8-Sulfonation | |

| 6-Nitroquinazoline-dione | NHCHCHCl, KCO, DMF | 3-Aminoethylation |

Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

Methodological Answer: Discrepancies arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

- Solvent Standardization : Compare data in the same solvent (e.g., DMSO- vs. CDCl) .

- X-ray Crystallography : Definitive structural confirmation (e.g., planar quinazoline core with bond lengths <1.4 Å) .

- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) via variable-temperature experiments .

Q. What experimental approaches validate the biological activity of derivatives against contradictory reports?

Methodological Answer:

- Dose-Response Studies : Establish IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., 6-Cl vs. 6-NO) to isolate activity trends .

- Control Experiments : Use known inhibitors (e.g., RNase H or kinase inhibitors) to benchmark activity .

Table 2 : Example SAR Data for Analogues

| Substituent (Position) | Biological Activity (IC, μM) | Assay Type | Reference |

|---|---|---|---|

| 6-Cl, 3-NHCHCH | 0.45 ± 0.02 | HIV RT Inhibition | |

| 6-NO, 3-NHCHCH | 1.20 ± 0.15 | Anticancer |

Methodological Notes

- Synthesis Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 6 hr) .

- Analytical Pitfalls : Impurities from incomplete alkylation mimic tautomeric signals; use preparative TLC for purity >98% .

- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish specific activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。